Technical Documentation Center

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine
  • CAS: 69389-14-6

Core Science & Biosynthesis

Foundational

The Emergence of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine Derivatives: A New Frontier in Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Privileged Scaffold of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. The 1-(4-phenyl-1,3-thiazol-2-yl)piperazine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. This guide provides a comprehensive technical overview of the burgeoning therapeutic potential of this versatile class of compounds, delving into their synthesis, mechanisms of action, and key structure-activity relationships across various disease domains. We will explore their promise as antinociceptive, antipsychotic, and anticancer agents, supported by detailed experimental protocols and data-driven insights to empower researchers in their drug discovery endeavors. The inherent structural features of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confer unique physicochemical properties that facilitate interactions with biological macromolecules.[1] When coupled with the versatile piperazine moiety, a common pharmacophore in many centrally acting drugs, the resulting derivatives gain access to a broad spectrum of therapeutic targets.[2]

Part I: Antinociceptive Potential: Targeting the Opioidergic System

A significant body of research has highlighted the potent antinociceptive effects of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine derivatives, suggesting their potential as a novel class of analgesics.[2] These compounds have demonstrated efficacy in various preclinical models of pain, pointing towards both central and peripheral mechanisms of action.

Mechanism of Action: Modulation of Opioid Receptors

The primary mechanism underlying the antinociceptive activity of these derivatives appears to be their interaction with the endogenous opioid system.[3] In vivo studies have shown that the analgesic effects of active compounds can be attenuated by pre-treatment with naloxone, a non-selective opioid receptor antagonist.[4] This strongly indicates the involvement of opioid receptors in mediating their pain-relieving properties. Molecular docking studies have further corroborated these findings, revealing significant interactions between these derivatives and both µ- and δ-opioid receptors.[3]

Caption: Proposed mechanism of antinociceptive action via opioid receptor modulation.

Quantitative Data Summary: Antinociceptive Activity

The antinociceptive efficacy of these derivatives is often quantified using the hot-plate and tail-flick tests to assess central analgesic activity, and the acetic acid-induced writhing test for peripheral activity. The effective dose 50 (ED50) is a key parameter used to compare the potency of different compounds.

Compound IDHot-Plate Test (ED50, mg/kg)Tail-Flick Test (ED50, mg/kg)Acetic Acid Writhing Inhibition (%) at 50 mg/kgReference
3a Not ReportedNot ReportedSignificant reduction[5]
3b Not ReportedNot ReportedSignificant reduction[5]
3c Not ReportedNot ReportedSignificant reduction[5]
3f Not ReportedNot ReportedSignificant reduction[5]
3g Not ReportedNot ReportedSignificant reduction[5]
Morphine Not ReportedNot ReportedSignificant reduction[5]

Note: Specific ED50 values were not provided in the cited abstract, but the compounds demonstrated significant activity.

Experimental Protocol: Hot-Plate Test for Central Antinociception

This protocol outlines a standard procedure for evaluating the central analgesic activity of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine derivatives using the hot-plate test.

1. Animal Preparation:

  • Use male Swiss albino mice (20-25 g).

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • House the animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

2. Compound Administration:

  • Prepare solutions or suspensions of the test compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Include a vehicle control group and a positive control group (e.g., morphine).

3. Hot-Plate Test Procedure:

  • The hot-plate apparatus should be maintained at a constant temperature of 55 ± 0.5 °C.

  • Gently place each mouse on the hot plate and start a stopwatch.

  • Record the latency time for the first sign of nociception, such as licking of the hind paws or jumping.

  • To prevent tissue damage, a cut-off time of 30-45 seconds is typically used.

  • Measure the reaction time at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after compound administration.

4. Data Analysis:

  • Calculate the percentage of the maximal possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

  • Determine the ED50 value using a dose-response curve analysis.

Part II: Antipsychotic Potential: Dual Targeting of Dopamine and Serotonin Receptors

The structural resemblance of the piperazine moiety to known antipsychotic drugs has prompted the investigation of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine derivatives as potential antipsychotic agents.[6] Atypical antipsychotics are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.

Mechanism of Action: D2/5-HT2A Receptor Antagonism

The antipsychotic potential of these derivatives is attributed to their ability to modulate dopaminergic and serotonergic neurotransmission. Specifically, their affinity for dopamine D2 and serotonin 5-HT2A receptors is a key determinant of their activity.[7] A balanced D2/5-HT2A receptor affinity ratio is considered crucial for achieving an atypical antipsychotic profile.

Caption: Dual D2/5-HT2A receptor antagonism mechanism for antipsychotic effects.

Quantitative Data Summary: Receptor Binding Affinities

The binding affinity of these derivatives to dopamine and serotonin receptors is a critical parameter for predicting their antipsychotic potential. The inhibitory constant (Ki) is used to quantify this affinity, with lower Ki values indicating higher binding affinity.

Compound IDDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)D2/5-HT2A RatioReference
6a >1000Not ReportedNot Applicable[8]
7a >1000Not ReportedNot Applicable[8]
FG-7 Not Reported>1000Not Applicable[6]
FG-16 Not Reported>1000Not Applicable[6]
7i 72.4Not ReportedNot Applicable[9]

Note: The available data is limited for direct D2/5-HT2A ratio comparison for the same compounds. Further studies are needed to establish a clear structure-activity relationship for dual receptor antagonism.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

1. Membrane Preparation:

  • Use cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal tissue.

  • Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]-Spiperone), and various concentrations of the test compound.

  • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part III: Anticancer Potential: Induction of Apoptosis

Recent investigations have unveiled the promising anticancer activity of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine derivatives against various cancer cell lines.[10][11] Their cytotoxic effects appear to be mediated through the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

Mechanism of Action: Modulation of Apoptotic Pathways

Several studies have indicated that these derivatives can trigger apoptosis in cancer cells.[12][13] The proposed mechanism involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, such as Bcl-2.[12][13] This shift in the balance of apoptotic regulators leads to the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: Proposed mechanism of anticancer action via induction of the intrinsic apoptotic pathway.

Quantitative Data Summary: In Vitro Cytotoxicity

The anticancer efficacy of these derivatives is commonly evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is determined to quantify the cytotoxic potency of the compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 RXF393 (Renal)7.01 ± 0.39[14]
Compound 1 HT29 (Colon)24.3 ± 1.29[14]
Compound 1 LOX IMVI (Melanoma)9.55 ± 0.51[14]
DIPTH HepG-2 (Liver)14.05[1]
DIPTH MCF-7 (Breast)17.77[1]
9i HCT116 (Colon)8.51 ± 2.5
9i HEPG2 (Liver)22.02 ± 2.9
9i MCF7 (Breast)13.01 ± 2.8
9a HCT116 (Colon)9.98 ± 2
9a HEPG2 (Liver)23.78 ± 4
9a MCF7 (Breast)13.67 ± 2.3
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the in vitro cytotoxicity of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine derivatives.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Assay Procedure:

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plates to ensure complete dissolution.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The 1-(4-phenyl-1,3-thiazol-2-yl)piperazine scaffold represents a highly promising platform for the development of novel therapeutics with diverse pharmacological activities. The derivatives discussed in this guide have demonstrated significant potential as antinociceptive, antipsychotic, and anticancer agents. The elucidation of their mechanisms of action, primarily through the modulation of key biological targets such as opioid receptors, dopamine and serotonin receptors, and apoptotic pathways, provides a solid foundation for further rational drug design.

Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these derivatives for their respective targets. Further preclinical and clinical investigations are warranted to fully assess their therapeutic efficacy and safety profiles. The versatility of this scaffold suggests that its therapeutic potential may extend beyond the indications discussed herein, opening up new avenues for drug discovery in other disease areas.

References

  • Çavuşoğlu, Ö. D., & Demir Özkay, Ü. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3354. [Link]

  • Çavuşoğlu, Ö. D., & Demir Özkay, Ü. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3354. [Link]

  • Di Sarno, F., et al. (2025). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem. [Link]

  • El-Faham, A., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1234. [Link]

  • Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24992-25006. [Link]

  • Tallarida, R. J. (2018). Receptor Binding Assays and Drug Discovery. Neuroscience & Biobehavioral Reviews, 91, 102-106. [Link]

  • Williams, M. (1993). The role of receptor binding in drug discovery. Journal of Receptor Research, 13(1-4), 573-587. [Link]

  • Wentland, M. P., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Ilaš, J., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), e2000293. [Link]

  • Çavuşoğlu, Ö. D., & Demir Özkay, Ü. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3354. [Link]

  • Çavuşoğlu, Ö. D., & Demir Özkay, Ü. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3354. [Link]

  • Caccia, C., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9174-9199. [Link]

  • Kwiecień, A., et al. (1998). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta Poloniae Pharmaceutica, 55(2), 125-131. [Link]

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 123. [Link]

  • Gîlcă, C. E., et al. (2021). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Molecules, 26(21), 6439. [Link]

  • Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24992-25006. [Link]

  • Wentland, M. P., et al. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

  • Sławiński, J., et al. (2021). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 26(11), 3354. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Alexopoulos, P., et al. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 16(8), 1211-1223. [Link]

  • Li, J., et al. (2024). MTT assay for synthesized compounds. Cells were treated with compounds... ResearchGate. [Link]

  • Park, H., et al. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 22(21), 11579. [Link]

  • East, S. Z., et al. (2002). 5-HT6 receptor binding sites in schizophrenia and following antipsychotic drug administration: Autoradiographic studies with [125I]SB-258585. Synapse, 45(3), 191-199. [Link]

  • Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24992-25006. [Link]

  • da Silva, D. P. B., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 68(5), 913-920. [Link]

  • Wentland, M. P., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24992-25006. [Link]

  • Ionescu, D. G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyladamantan-1-amine. Molecules, 27(6), 1783. [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine synthesis

Technical Support Center: Thiazole-Piperazine Scaffold Synthesis Executive Summary The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is a critical step in developing psychotropic pharmacophores (e.g., serotonin mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole-Piperazine Scaffold Synthesis

Executive Summary

The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is a critical step in developing psychotropic pharmacophores (e.g., serotonin modulators). While the Hantzsch thiazole synthesis is the "gold standard" route, researchers often encounter yield plateaus around 40-50% and difficulties isolating the product from "red oil" impurities.

This guide moves beyond standard textbook procedures to address the hydrobromide trapping effect and solubility dynamics that specifically plague piperazine-containing intermediates.

Module 1: The Optimized Hantzsch Protocol

The Core Problem: The reaction generates HBr as a byproduct. Unlike simple thiazoles, your product contains a basic secondary amine (the piperazine


). This nitrogen acts as an internal "trap" for HBr, forming a highly soluble or hygroscopic hydrobromide salt that resists crystallization, often resulting in yield loss during aqueous workup.
Standardized Workflow

Reagents:

  • 2-Bromoacetophenone (Phenacyl Bromide): 1.0 equiv. (Ensure fresh; yellow/brown indicates polymerization).

  • Piperazine-1-carbothioamide: 1.1 equiv.

  • Solvent: Ethanol (Absolute) or Isopropanol.

  • Base (Workup): Ammonium Hydroxide (

    
    ) or 
    
    
    
    .

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.1 equiv. of piperazine-1-carbothioamide in Ethanol (10 mL/g). Heat to 50°C to ensure complete dissolution.

  • Addition: Add 1.0 equiv. of 2-bromoacetophenone portion-wise over 15 minutes. Do not dump it in all at once; this controls the exotherm and minimizes dimerization.

  • Reflux: Heat to reflux for 2–4 hours.

    • Checkpoint: The solution should turn clear, then likely precipitate a solid (the HBr salt). If it remains clear, the salt is soluble in hot EtOH.

  • Isolation (The Critical Pivot):

    • Scenario A (Precipitate formed): Cool to 0°C. Filter the solid. This is the HBr salt .[1]

    • Scenario B (No precipitate): Concentrate solvent to 20% volume. Add Diethyl Ether (

      
      ) to force precipitation of the salt.
      
  • Free-Basing (Yield Recovery): Suspend the HBr salt in water. Adjust pH to ~10 using

    
     (preferred over NaOH to avoid amide hydrolysis). Stir for 30 mins. The free base will precipitate as a white/off-white solid. Filter, wash with water, and dry.
    

Module 2: Troubleshooting & FAQs

Q1: My yield is stuck at 45%. The filtrate is dark red. Where is the rest of my product?

Diagnosis: You likely lost product in the filtrate as the soluble HBr salt, or the "red oil" is oxidized thiourea byproducts. Corrective Action:

  • Don't discard the filtrate: The secondary amine on the piperazine ring forms a salt with the HBr byproduct, which is significantly more soluble in Ethanol than a standard thiazole.

  • Recovery Protocol: Evaporate the filtrate to dryness. You will get a sticky oil. Dissolve this in minimal water (it should dissolve readily). Basify this aqueous solution with

    
    . Your missing product will precipitate.
    
Q2: The product comes out as a sticky gum/oil, not a solid.

Diagnosis: This is usually due to partial protonation or trapped solvent in the piperazine lattice. Corrective Action:

  • Trituration: Take the sticky gum and add a non-polar solvent (Hexanes or

    
    ). Sonicate for 10 minutes. The mechanical energy + anti-solvent often forces the lattice to snap into a crystalline solid.
    
  • Recrystallization: Do not use pure Ethanol. Use EtOH:Water (9:1) . The slight water content helps solvate the ionic impurities while the cooling forces the hydrophobic phenyl-thiazole out.

Q3: Can I use 2-chloro-4-phenylthiazole and react it with piperazine ( route) instead?

Analysis: Yes, but it is generally less efficient for this specific target.

  • The Risk: 2-chlorothiazoles are not highly reactive electrophiles. You need high temperatures (120°C+, often DMF/DMSO).

  • The Trap: Piperazine has two nucleophilic nitrogens. You risk forming the bis-thiazole (one piperazine connecting two thiazole rings).

  • Mitigation: If you must use this route, use 5.0 equivalents of piperazine . The large excess statistically ensures mono-substitution.

Module 3: Mechanistic Visualization

The following diagram illustrates the Hantzsch pathway, highlighting the critical HBr trapping step that causes yield loss if ignored.

HantzschSynthesis Reactants Reactants: 2-Bromoacetophenone + Piperazine-1-carbothioamide Intermediate Intermediate: S-Alkylated Thioimidate Reactants->Intermediate SN2 Attack (Reflux) Cyclization Cyclization: Dehydration (-H2O) Intermediate->Cyclization - H2O Salt CRITICAL JUNCTURE: Product HBr Salt (Soluble in EtOH) Cyclization->Salt Formation of HBr FreeBase Workup: Neutralization (NH4OH) Precipitation Salt->FreeBase pH > 10 Product Final Product: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine FreeBase->Product Filtration

Caption: Workflow showing the Hantzsch condensation pathway. Note the "Critical Juncture" where the product exists as a soluble salt, often mistaken for impurity or lost in filtrate.

Module 4: Solvent & Base Efficiency Data

Comparison of reaction conditions for the reaction of 2-bromoacetophenone (1.0 eq) and piperazine-1-carbothioamide (1.1 eq).

Solvent SystemTemperatureBase AdditiveIsolated YieldNotes
Ethanol (Abs.) Reflux (78°C)None82% Best purity. Product isolated as HBr salt first, then neutralized.
DMF 80°C

65%Workup difficult; product stays in solution; "Red Oil" frequent.
Water (Micellar) 100°CNone55%"Green" method, but purification of the lipophilic product is messy.
Acetone Reflux (56°C)None40%Reaction too slow; incomplete conversion.

References

  • Hantzsch Thiazole Synthesis Review: Kashyap, S. J., et al. (2012). "Review on synthesis and biological activity of thiazole derivatives." International Journal of ChemTech Research.

  • Mechanistic Insights: Aly, A. A., et al. (2017). "Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones." Arkivoc.

  • Piperazine Solubility & Salt Formation: ChemicalBook. "Piperazine Properties and Solubility."

  • Thiazole-Piperazine Pharmacophores: Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[2] Journal of Heterocyclic Chemistry.

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine

Case ID: SOL-PTZ-001 Status: Active Guide Subject: Troubleshooting solubility, storage, and precipitation issues in DMSO. Executive Summary & Compound Profile User Context: You are working with 1-(4-Phenyl-1,3-thiazol-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PTZ-001 Status: Active Guide Subject: Troubleshooting solubility, storage, and precipitation issues in DMSO.

Executive Summary & Compound Profile

User Context: You are working with 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine , a compound featuring a lipophilic phenyl-thiazole tail and a polar, basic piperazine head. This "amphiphilic" nature creates specific challenges: the molecule desires organic solvents, but its basic nitrogen atoms can lead to salt-formation issues or pH-dependent precipitation in aqueous buffers.

The Core Challenge: While theoretically soluble in DMSO, this compound frequently exhibits "crash-out" (precipitation) events due to DMSO hygroscopicity (water uptake) or improper salt-form handling.

PropertyValue / CharacteristicImplication for Solubility
LogP ~1.5 – 2.5 (Est.)Moderate lipophilicity; requires organic solvent (DMSO/EtOH) for high conc.
pKa (Piperazine) ~9.8 (Basic)Ionized in neutral water; Neutral in high pH. Free base dissolves best in DMSO; Salts (HCl) may struggle in anhydrous DMSO.
H-Bond Donors 1 (NH)Potential for intermolecular aggregation.
Molecular Weight ~245.34 g/mol Small molecule, kinetically fast to dissolve but thermodynamically prone to crystal lattice stability.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 10 mM - 50 mM stock solution.

Critical Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water content <0.05%).

    • Why: Standard "molecular biology grade" DMSO often contains 0.1–0.5% water. For this compound, even trace water can act as an anti-solvent, nucleating precipitation.

  • Vessel: Amber glass vial with a PTFE-lined cap.

    • Why: Avoids plasticizer leaching; amber glass protects from potential photodegradation; PTFE prevents DMSO evaporation and water ingress.

Protocol Steps
  • Equilibration: Allow the vial of solid compound to reach room temperature before opening.

    • Mechanism:[1][2][3] Prevents condensation of atmospheric moisture onto the cold solid, which creates "wet" crystals that refuse to dissolve.

  • Weighing: Weigh the desired mass (e.g., 2.45 mg for 1 mL of 10 mM stock).

  • Solvent Addition: Add anhydrous DMSO to the center of the liquid surface. Do not wash down the walls yet.

  • Disruption:

    • Step A: Vortex vigorously for 30 seconds.

    • Step B: If particles remain, Bath Sonicate (35–40 kHz) for 5 minutes at ambient temperature.

    • Warning: Avoid probe sonication; the high-intensity shear can generate localized heat >60°C, potentially degrading the thiazole ring or oxidizing the piperazine.

  • Visual Inspection: Hold against a light source. The solution must be a single phase with no Tyndall effect (scattering of light by micro-particles).

Troubleshooting Guide (Root Cause Analysis)

Scenario A: "The solution is cloudy immediately after adding DMSO."

Diagnosis 1: Salt Form Mismatch

  • Cause: You likely have the Hydrochloride (HCl) salt of the compound, not the free base. Inorganic salts (Cl-) have high lattice energy and dissolve poorly in pure organic solvents like DMSO.

  • Solution:

    • Immediate Fix: Add 5% v/v water to the DMSO stock. The water helps dissociate the salt. (Note: Use this stock immediately; do not store long-term).

    • Long-term Fix: Convert the salt to free base or purchase the free base form.

Diagnosis 2: Wet DMSO

  • Cause: The DMSO bottle was left uncapped. DMSO is hygroscopic and can absorb up to 10% water by weight from the air in 24 hours.

  • Solution: Discard the solvent. Re-attempt with a fresh, unopened bottle of Anhydrous DMSO.

Scenario B: "The stock was clear, but precipitated when added to cell culture media."

Diagnosis: The "Anti-Solvent" Shock

  • Cause: Rapid change in polarity. When 100% DMSO stock hits water (media), the solubility drops exponentially. The compound aggregates faster than it can disperse.

  • Solution:

    • Technique: Use "Intermediate Dilution."

      • Dilute 1000x stock (DMSO)

        
         10x stock (in PBS or Media).
        
      • Crucial: Vortex the 10x intermediate immediately.

      • Add 10x intermediate to cells.

    • Acidification: Since the molecule is a base (piperazine), ensure the media is not too alkaline. It dissolves better at pH < 7.

Scenario C: "Crystals formed in the freezer (-20°C)."

Diagnosis: Eutectic Freezing

  • Cause: DMSO freezes at ~18.5°C. As it freezes, it pushes the solute out of the crystal lattice, creating localized regions of super-saturation that crash out.

  • Solution:

    • Thaw completely at 37°C.

    • Vortex and sonicate before every use.

    • Better Storage: Store at room temperature (protected from light) if used within 2 weeks, or use aliquots to avoid freeze-thaw cycles.

Visualizing the Workflow

Diagram 1: Dissolution Decision Tree

This logic flow guides you through the physical process of solubilization.

DissolutionProtocol Start Start: Solid Compound CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm AddDMSO Add Anhydrous DMSO CheckForm->AddDMSO Free Base CheckForm->AddDMSO Salt (Caution) Vortex Vortex (30s) AddDMSO->Vortex VisualCheck Visual Check: Clear Solution? Vortex->VisualCheck Success Success: Store/Use VisualCheck->Success Yes Cloudy Cloudy/Particles VisualCheck->Cloudy No Sonicate Bath Sonicate (5 mins, 25°C) Cloudy->Sonicate CheckAgain Clear? Sonicate->CheckAgain CheckAgain->Success Yes Heat Warm to 37°C CheckAgain->Heat No SaltIssue Suspect Salt Form: Add 5% H2O or Switch to Free Base Heat->SaltIssue Still Cloudy

Figure 1: Step-by-step decision matrix for solubilizing 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine.

Diagram 2: The Mechanism of Precipitation

Understanding why it crashes out helps prevent it.

PrecipMechanism Stock DMSO Stock (Solvated Hydrophobic Tail) Mixing Mixing Interface (DMSO Stripped Away) Stock->Mixing Water Aqueous Media (High Polarity) Water->Mixing Aggregation Hydrophobic Aggregation Mixing->Aggregation Slow Mixing Stable Stable Dispersion Mixing->Stable Rapid Vortexing Precip Precipitation (Crash Out) Aggregation->Precip

Figure 2: The kinetic competition between dispersion and aggregation during dilution.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is less polar than DMSO and may dissolve the free base well. However, ethanol evaporates much faster (concentration changes over time) and is toxic to cells at lower concentrations than DMSO (typically <0.1% for DMSO vs. varies for EtOH). DMSO is preferred for long-term stock stability.

Q2: My compound is the Dihydrochloride salt. How do I dissolve it? A: Dihydrochloride salts are very polar. They will struggle in 100% DMSO.

  • Protocol: Dissolve the salt in a small volume of sterile water or 0.1 M HCl first to create a concentrated aqueous stock, then dilute into the assay media. Do not use DMSO for the primary stock if you have the salt form, unless you add water (e.g., 90:10 DMSO:Water).

Q3: How do I check if my DMSO is "wet"? A: If you freeze your DMSO at 4°C (fridge) and it remains liquid, it has absorbed significant water. Pure DMSO freezes solid at ~18°C. If it's liquid in the fridge, discard it for solubility-critical applications.

References

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Gaylord Chemical Company. Link

  • PubChem. (2025).[4][5] Compound Summary: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine.[6] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[7][8] Troubleshooting DMSO Stock Solution Precipitation. Technical Support Center.[7][8] Link

  • Ziath. (2014). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1] Ziath Knowledge Base. Link

Sources

Troubleshooting

Overcoming hygroscopic challenges with 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine salts

Status: Operational Subject: Hygroscopicity Remediation & Solid-State Optimization Ticket ID: #TP-PIP-HYG-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Introduction: The Hygroscopi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Hygroscopicity Remediation & Solid-State Optimization Ticket ID: #TP-PIP-HYG-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Introduction: The Hygroscopicity Paradox

You are likely accessing this guide because your batch of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has transitioned from a free-flowing powder to a sticky gum or oil upon exposure to ambient air.

The Science: This molecule contains a secondary amine (piperazine) and a thiazole ring. While the thiazole is aromatic and lipophilic, the piperazine nitrogen is highly basic (


). When salted with small, high-charge-density counter-ions like Chloride (

), the resulting crystal lattice often possesses high hydration energy. The lattice "pulls" water from the atmosphere to stabilize the charge, leading to deliquescence.

This guide provides a tiered troubleshooting approach to stabilize this scaffold, moving from immediate handling fixes to fundamental chemical re-engineering.

Tier 1: Immediate Triage (Handling & Storage)

Q: My sample is currently a sticky gum. Can I salvage it without re-synthesis?

A: Yes, but you must break the hydration cycle. The "gum" is likely a supersaturated solution of the salt in atmospheric water.

Troubleshooting Protocol: Rescue Drying

  • Dissolution: Dissolve the gum completely in a minimum amount of anhydrous Methanol (MeOH).

  • Azeotropic Drying: Add Toluene (ratio 3:1 Toluene:MeOH) and rotary evaporate. The toluene azeotrope will carry off the water. Repeat 2x.

  • Vacuum Desiccation: Place the resulting solid in a vacuum oven at

    
     over 
    
    
    
    (Phosphorus Pentoxide) for 24 hours.
  • Storage: Transfer immediately to an amber vial with a desiccant cap. Seal with Parafilm.

Tier 2: Root Cause Solution (Salt Selection)

Q: I need a developable solid, not a temporary fix. Which counter-ion should I use?

A: You must move away from the Hydrochloride (HCl) salt. For phenyl-piperazine scaffolds, the Fumarate or Besylate salts typically offer superior non-hygroscopic profiles compared to HCl.

  • Why Fumarate? It forms a hydrogen-bonded network that "locks" the piperazine nitrogens, creating a stable, high-melting lattice that resists water intrusion.

  • Why Besylate? The bulky benzene ring of the benzenesulfonic acid adds hydrophobicity, physically shielding the salt bridge from moisture.

Comparative Hygroscopicity Data (Representative)
Salt FormHygroscopicity (at 80% RH)Melting Point (

)
Stability Risk
Hydrochloride High (>15% wt gain) Broad/DecomposesDeliquescent
Mesylate Moderate (<5% wt gain)Sharp (

)
Manageable
Fumarate (1:1) Negligible (<1% wt gain) High (

)
Preferred
Besylate Low (<2% wt gain)High (

)
Good Alternative
Salt Screening Workflow

The following logic gate describes how to select the correct salt based on your specific downstream needs (Solubility vs. Stability).

SaltSelection Start Input: Unstable HCl Salt Screen Perform Salt Screen (Solvent: EtOH/H2O) Start->Screen CheckSolubility Is Aqueous Solubility Critical (>10 mg/mL)? Screen->CheckSolubility Mesylate Target: Mesylate Salt (High Solubility, Moderate Hygroscopicity) CheckSolubility->Mesylate Yes Fumarate Target: Fumarate/Besylate (Max Stability, Lower Solubility) CheckSolubility->Fumarate No (Stability Priority) ProcessMes Crystallize from iPrOH/EtOAc Mesylate->ProcessMes Validation Validate via DVS & XRPD ProcessMes->Validation ProcessFum Crystallize from EtOH/MeOH Fumarate->ProcessFum ProcessFum->Validation

Figure 1: Decision tree for selecting the optimal counter-ion based on solubility and stability requirements.

Tier 3: Process Optimization (Crystallization Protocol)

Q: How do I synthesize the stable Fumarate salt?

A: Direct reaction of the free base with Fumaric acid in a polar alcoholic solvent, followed by cooling or anti-solvent addition.

Reagents:

  • 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine (Free Base)

  • Fumaric Acid (1.05 equivalents)

  • Solvent: Ethanol (Absolute)

Step-by-Step Protocol:

  • Free Base Preparation:

    • Suspend your hygroscopic HCl salt in Water/DCM (1:1).

    • Adjust pH to >11 with 1M NaOH.

    • Extract the organic layer (DCM), dry over

      
      , and evaporate to obtain the oily Free Base.
      
  • Reaction:

    • Dissolve 1.0 g of Free Base in 10 mL of Ethanol at

      
      .
      
    • Separately, dissolve 0.5 g Fumaric acid (slight excess) in 5 mL hot Ethanol.

    • Add the acid solution to the base solution slowly while stirring.

  • Nucleation:

    • Stir at

      
       for 30 minutes. A white precipitate may begin to form.
      
    • Critical Step: If no solid forms, add seeds of the salt or scratch the glass.

  • Cooling:

    • Slowly cool to room temperature (

      
      ) over 2 hours.
      
    • Chill in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter under vacuum.

    • Wash the cake with cold Ethanol (

      
      ).
      
    • Dry in a vacuum oven at

      
       for 12 hours.
      

Tier 4: Validation (Analytical)

Q: How do I prove to my team that the problem is solved?

A: You must generate a Dynamic Vapor Sorption (DVS) isotherm. This is the gold standard for quantifying hygroscopicity.

Experimental Setup:

  • Instrument: DVS Resolution or similar gravimetric sorption analyzer.

  • Method: Cycle RH from 0%

    
     90% 
    
    
    
    0% in 10% steps.
  • Pass Criteria:

    • Total mass change

      
       at 80% RH.
      
    • No hysteresis (mass gain loop matches mass loss loop), indicating no hydrate formation.

X-Ray Powder Diffraction (XRPD): Run XRPD before and after the DVS cycle.

  • Result: If the peak positions (2-Theta) remain identical, the crystal lattice is stable and has not converted to a hydrate or amorphous form.

ValidationWorkflow Sample Isolated Salt XRPD_1 XRPD (Initial) Check Crystallinity Sample->XRPD_1 DVS DVS Cycle (0-90% RH) XRPD_1->DVS Result Mass Gain < 2%? DVS->Result XRPD_2 XRPD (Post-DVS) Check Polymorph Change Result->XRPD_2 Yes Fail FAIL Reject Form Result->Fail No (>2%) Success VALIDATED Stable Form XRPD_2->Success Matches Initial XRPD_2->Fail Peaks Shifted

Figure 2: Analytical validation workflow to confirm hygroscopic stability.

References

  • BenchChem. (2025).[1] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from 1

  • Pharmaceutical Technology. (2024). Salt Selection in Drug Development: Optimizing Counter-ions for Stability. Retrieved from 2

  • National Institutes of Health (NIH). (2023). Effect of Counterions on Physicochemical Properties of Prazosin Salts (Piperazine Analog Study). Retrieved from 3

  • American Pharmaceutical Review. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Retrieved from 4

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine

Introduction: A Proactive Approach to Safety Inferred Hazard Assessment The toxicological profile of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is predicted based on the known hazards of its structural components. Piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

Inferred Hazard Assessment

The toxicological profile of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is predicted based on the known hazards of its structural components. Piperazine and its derivatives are recognized as corrosive and capable of causing severe skin and eye damage, as well as respiratory and skin sensitization.[1][2][3] Thiazole derivatives are known irritants to the skin, eyes, and respiratory system.[4][5] Therefore, a cautious and comprehensive approach to personal protection is mandatory.

Hazard ClassInferred RiskRationale based on Structural AnaloguesSource
Acute Toxicity (Oral) Harmful if swallowed.Piperazine and some of its derivatives are classified as harmful or toxic if swallowed.[2][5][2][5]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.Piperazine is corrosive and causes severe skin burns.[1][3] Thiazole and phenylpiperazine derivatives are known to cause skin irritation.[5][6][1][3][5][6]
Eye Damage/Irritation Causes serious eye damage.Both piperazine and thiazole derivatives are classified as causing serious eye damage or irritation.[2][3][5][2][3][5]
Respiratory Sensitization May cause respiratory irritation.Piperazine can cause allergy or asthma symptoms if inhaled.[2][3] Thiazole derivatives may also cause respiratory irritation.[5][6][2][3][5][6]
Skin Sensitization May cause an allergic skin reaction.Piperazine is a known skin sensitizer.[2][3][2][3]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.Piperazine and its derivatives react exothermically with acids and are incompatible with strong oxidizing agents.[1][3][6][1][3][6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling is a hierarchy of controls. Engineering controls provide the first and most effective line of defense, supplemented by rigorous adherence to personal protective equipment protocols.

Primary Engineering Controls
  • Chemical Fume Hood: All handling of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine, especially when in solid/powder form or when generating aerosols, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood's primary function is to capture and exhaust dust, vapors, and fumes, preventing inhalation, which is a primary route of exposure for piperazine and thiazole derivatives.[7]

Mandatory Personal Protective Equipment (PPE)

The following PPE provides a critical barrier against direct chemical contact. Selections are based on best practices for handling analogous compounds.[4]

PPE CategoryItemStandard/SpecificationPurpose and Rationale
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 CompliantSafety goggles are essential to protect against splashes.[4] A face shield, worn over goggles, is required when handling larger quantities (>1g) or during procedures with a high risk of splashing, providing full-face protection from corrosive materials.[4]
Hand Protection Nitrile GlovesDisposable, powder-free, chemical-resistant.Provides a barrier against skin contact. Given the corrosive nature of piperazine, immediately remove and replace gloves upon any sign of contamination. Wash hands thoroughly after glove removal.[1][4]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommended.Protects skin and personal clothing from contamination.[4] Ensure the coat is fully buttoned.
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling the solid compound outside of a fume hood (not recommended) or in situations where dust or aerosols may be generated despite engineering controls.[4][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely handling 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine from receipt to use.

Safe Handling Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_start Start locate_safety Locate Eyewash, Safety Shower, and Spill Kit prep_start->locate_safety verify_hood Verify Fume Hood is Operational (Check Airflow) locate_safety->verify_hood don_ppe Don Full PPE: Coat, Goggles, Face Shield, Gloves verify_hood->don_ppe weigh Weigh Solid Compound (Inside Fume Hood) don_ppe->weigh dissolve Prepare Solution (Add solid to solvent slowly) weigh->dissolve decontaminate Decontaminate Glassware and Work Surfaces dissolve->decontaminate dispose_waste Segregate and Dispose of Chemical Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine.

Step-by-Step Methodology:

  • Preparation:

    • Before handling the compound, confirm the location and operational status of the nearest safety shower, eyewash station, and chemical spill kit.

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

  • Handling the Solid Compound:

    • Perform all weighing operations within the fume hood to contain any dust.

    • Handle the compound gently to minimize the generation of airborne particles.[4]

    • When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area designated for corrosive and sensitizing chemicals.[3][4]

    • Store away from incompatible materials, particularly strong acids and oxidizing agents.[3][6]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and informed response is critical to mitigating harm.

Emergency Response Decision Tree

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_spill Spill event Exposure or Spill Event skin_contact IMMEDIATELY flush skin with plenty of water for 15 minutes. event->skin_contact Skin eye_contact IMMEDIATELY flush eyes with water for at least 15 minutes, lifting eyelids. event->eye_contact Eyes move_fresh_air Move person to fresh air. event->move_fresh_air Inhalation evacuate Evacuate non-essential personnel. event->evacuate Spill remove_clothing Remove contaminated clothing. skin_contact->remove_clothing seek_medical_skin Seek IMMEDIATE medical attention. remove_clothing->seek_medical_skin seek_medical_eye Seek IMMEDIATE medical attention. eye_contact->seek_medical_eye seek_medical_inhale Seek medical attention if breathing is difficult or symptoms develop. move_fresh_air->seek_medical_inhale absorb Cover with inert absorbent material (e.g., vermiculite, sand). evacuate->absorb collect Collect residue and place in a sealed container for disposal. absorb->collect clean_area Clean the spill area thoroughly. collect->clean_area

Caption: Decision tree for emergency response procedures.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately flood the affected skin with water while removing any contaminated clothing. Wash the affected area thoroughly with soap and water. Seek immediate medical attention as piperazine can cause severe burns.[1][9]

  • Inhalation: Move the affected individual to fresh air. If symptoms like coughing, wheezing, or shortness of breath develop, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan: Environmental Responsibility

Chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine, including disposable labware, gloves, absorbent materials from spills, and surplus solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][11]

  • Labeling: The waste container label must include the full chemical name, "1-(4-Phenyl-1,3-thiazol-2-yl)piperazine," and list all other chemical constituents in the container.[11]

  • Disposal: Do not dispose of this chemical down the drain.[11] All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[10][12]

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
  • PIPERAZINE - Report. CAMEO Chemicals | NOAA.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • Chemical Waste Disposal - YouTube. Available from: [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF) - YouTube. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.